molecular formula C17H28ClNO2 B7909932 SK1-I hydrochloride

SK1-I hydrochloride

Cat. No.: B7909932
M. Wt: 313.9 g/mol
InChI Key: SGCJOKUPGVFNKS-UUCPMUBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SK1-I hydrochloride (BML-258 hydrochloride) is a sphingosine analogue and a competitive, isoenzyme-specific inhibitor of sphingosine kinase 1 (SphK1) with a Ki value of 10 µM . Its mechanism involves binding to the SphK1 active site, reducing intracellular sphingosine-1-phosphate (S1P) levels, and disrupting S1P-mediated signaling pathways, such as Akt phosphorylation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H/b12-11+;/t16-,17+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJOKUPGVFNKS-UUCPMUBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of SK1-I hydrochloride involves several steps. One method includes the reaction of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol with hydrochloric acid to form the hydrochloride salt. The synthetic route typically involves the use of intermediate compounds and specific reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Substitution Reactions

SK1-I hydrochloride’s amine and hydroxyl groups participate in nucleophilic substitution reactions. The hydrochloride salt’s protonated amine enhances electrophilicity, facilitating reactions with:

  • Alkyl halides : Forms quaternary ammonium derivatives under basic conditions .

  • Acyl chlorides : Undergoes N-acylation at the secondary amine group, producing amide derivatives .

  • Epoxides : Reacts via ring-opening mechanisms at the hydroxyl groups, forming ether-linked adducts.

Reactivity is influenced by steric hindrance from the 4-pentylphenyl group, which limits accessibility to the amine site .

Oxidation Reactions

The compound’s allylic alcohol system (C1–C3 hydroxyls adjacent to the C4–C5 double bond) is susceptible to oxidation:

Oxidizing Agent Product Conditions
KMnO₄ (acidic)Ketone at C3Room temperature, aqueous
CrO₃α,β-unsaturated ketoneAnhydrous, dichloromethane
OzoneCleavage of alkene to aldehydes-78°C, followed by workup

Oxidation of the hydroxyl groups generates reactive intermediates that may dimerize or crosslink under oxidative stress .

Reduction Reactions

The trans-alkene (4E configuration) undergoes catalytic hydrogenation:

  • H₂/Pd-C : Reduces the double bond to a single bond, yielding a saturated analog with retained stereochemistry at C2 and C3 .

  • NaBH₄ : Selectively reduces the imine intermediate (if present) without affecting the alkene .

Reduction alters the compound’s conformational flexibility, impacting its biological activity .

Acid/Base-Mediated Reactions

  • Deprotonation : The hydroxyl groups (pKa ~12–14) and amine (pKa ~9.5) undergo deprotonation in basic media, forming a zwitterionic species.

  • Hydrolysis : The hydrochloride counterion dissociates in aqueous solutions, regenerating the free base form at physiological pH .

Pharmacologically Relevant Reactivity

This compound’s chemical reactivity underpins its mechanism of action:

  • Sphingosine Kinase 1 (SphK1) Inhibition : Competes with sphingosine for binding to SphK1’s active site via its aminodiol motif, blocking S1P synthesis .

  • Ceramide Accumulation : By inhibiting SphK1, it shifts sphingolipid metabolism toward ceramide, a pro-apoptotic mediator .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products.

  • Photodegradation : Exposure to UV light induces cis-trans isomerization of the alkene, reducing potency .

Key Research Findings

  • Substitution at the amine group with bulky electrophiles diminishes SphK1 inhibitory activity by 70–90% .

  • Oxidation products lose bioactivity due to disruption of the critical aminodiol pharmacophore .

  • Hydrogenated analogs show reduced cytotoxicity in leukemia cell lines (IC₅₀ increases from 10 μM to >50 μM) .

Comparison with Similar Compounds

Key Findings :

  • Induces apoptosis in cancer cells via caspase-3 cleavage in a TP53-dependent manner .
  • Suppresses glioblastoma growth in vitro and in vivo by inhibiting Akt signaling and angiogenesis .
  • Enhances autophagy and reduces tumor vascularization in xenograft models .
  • Modulates endocytosis by forming cholesterol- and sphingolipid-dependent vesicles, partially independent of SphK1 .

Selectivity and Potency

The following table summarizes SK1-I hydrochloride and analogous SphK inhibitors:

Compound Name Target(s) Potency (Ki/IC₅₀) Selectivity Key Findings References
This compound SphK1 Ki = 10 µM SphK1-specific Reduces tumor growth, inhibits Akt, induces apoptosis, enhances autophagy
SKI-II SphK1/SphK2 IC₅₀ = ~2–5 µM Non-selective Promotes apoptosis but exacerbates inflammatory responses in some contexts
SK1-IN-1 SphK1 IC₅₀ = 58 nM SphK1-specific Higher potency in vitro; limited in vivo data
ABC294640 SphK2 IC₅₀ = ~30 µM SphK2-specific Induces autophagy-mediated cell death; delays tumor growth
DMS (N,N-Dimethylsphingosine) SphK1/SphK2 IC₅₀ = ~5–10 µM Non-selective Early-generation inhibitor; broad effects on lipid metabolism
PF-543 SphK1 Ki = ~20 nM SphK1-specific High potency but rapid S1P rebound effects in vivo

Mechanism of Action

  • SK1-I vs. SKI-II : SK1-I’s selectivity for SphK1 avoids conflicting roles of SphK1/SphK2 in diseases like arthritis, whereas SKI-II’s dual inhibition may exacerbate inflammation .
  • SK1-I vs. SK1-IN-1 : Despite SK1-IN-1’s higher in vitro potency (IC₅₀ = 58 nM vs. SK1-I’s Ki = 10 µM), SK1-I demonstrates robust in vivo efficacy in reducing tumor growth and blood pressure .
  • SK1-I vs. ABC294640: ABC294640 targets SphK2, inducing non-apoptotic cell death via autophagy, contrasting SK1-I’s apoptotic and anti-angiogenic effects .

Functional and Therapeutic Differences

Apoptosis and Autophagy
  • SK1-I triggers TP53-dependent apoptosis in colorectal cancer cells , while ABC294640 induces autophagy-mediated death in SphK2-expressing tumors .
  • SK1-I enhances autophagy, a feature absent in non-selective inhibitors like DMS .
Signaling Pathways
  • SK1-I suppresses Akt phosphorylation (Thr308/Ser473) and downstream targets (p70S6K), critical for glioblastoma suppression .
  • SKI-II and DMS lack pathway specificity, affecting ERK1/2 and other kinases .
In Vivo Efficacy
  • SK1-I reduces tumor volume by 60% in LN229 xenografts and enhances survival in intracranial models .
  • PF-543, though potent, shows transient S1P reduction due to compensatory SphK2 activity, limiting its therapeutic window .

Unique Features of SK1-I

  • SphK1-Independent Effects : SK1-I induces vesicle formation via cholesterol-rich lipid rafts even in Sphk1−/− cells, suggesting additional mechanisms .
  • Formulation Advantages : Soluble in DMSO (250 mg/mL) and stable in pre-clinical formulations .
  • Patent Coverage : Protected by U.S. and international patents for cancer and autoimmune applications .

Limitations and Challenges

  • Potency : Higher Ki (10 µM) compared to newer inhibitors (e.g., SK1-IN-1, PF-543).

Biological Activity

SK1-I hydrochloride, a selective inhibitor of sphingosine kinase 1 (SphK1), has garnered attention in the field of cancer research due to its unique biological activity. SphK1 plays a critical role in sphingolipid metabolism, particularly in the conversion of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. By inhibiting SphK1, SK1-I alters the balance between S1P and its pro-apoptotic precursor, ceramide, potentially providing therapeutic benefits against various cancers.

  • Chemical Name : 1,2,4-Trideoxy-4-(methylamino)-1-(4-pentylphenyl)-D-erythro-pent-1-enitol hydrochloride
  • CAS Number : 1072443-89-0
  • Purity : ≥98%
  • Solubility : Excellent water solubility

SK1-I selectively inhibits SphK1 without affecting SphK2 or other protein kinases such as PKC, PKA, ERK1, and EGFR. This isoenzyme selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The inhibition of SphK1 leads to:

  • Decreased S1P Levels : Rapid reduction in S1P concentrations post-treatment.
  • Increased Ceramide Levels : Accumulation of ceramide, particularly pro-apoptotic C16-ceramide, which promotes apoptosis.

This dual effect contributes to the compound's antiproliferative properties across various cancer cell lines.

In Vitro Studies

SK1-I has demonstrated significant cytotoxic effects on several cancer cell lines:

  • Leukemia : SK1-I reduced growth and enhanced apoptosis in human leukemia cell lines U937 and Jurkat. The compound induced cleavage of Bcl-2 and was effective even at low concentrations (as low as 1 µmol/L) in serum-free conditions .
  • Glioblastoma : In glioblastoma cell lines (LN229 and U373), SK1-I inhibited cell proliferation in a dose-dependent manner. Notably, treatment with 10 µmol/L SK1-I resulted in severe reductions in cell viability within days .

In Vivo Studies

In animal models, SK1-I exhibited potent antitumor activity:

  • Xenograft Models : Administration of SK1-I significantly reduced tumor growth rates in xenograft models of glioblastoma. Mice treated with SK1-I showed enhanced survival rates compared to control groups .

Summary of Key Findings

Cell Line Effect of SK1-I Concentration (µmol/L) Outcome
U937 (Leukemia)Decreased growth; enhanced apoptosis10Significant reduction in viability
Jurkat (Leukemia)Decreased growth; enhanced apoptosis10Significant reduction in viability
LN229 (Glioblastoma)Inhibited proliferation; induced apoptosis10Severe reduction in cell numbers
U373 (Glioblastoma)Inhibited proliferation; induced apoptosis10Severe reduction in cell numbers

Case Studies

In a notable study involving acute myelogenous leukemia (AML) patients, SK1-I was shown to induce apoptosis selectively in leukemic blasts while sparing normal peripheral blood mononuclear cells. This selectivity highlights its potential as a targeted therapy for leukemia .

Q & A

Q. What is the primary mechanism of action of SK1-I hydrochloride in modulating sphingolipid metabolism, and how does this influence experimental outcomes in cancer research?

this compound acts as a competitive inhibitor of sphingosine kinase 1 (SPHK1) with a Ki value of 10 µM, selectively targeting SPHK1 over SPHK2 and other kinases (e.g., PKCα, EGFR) . It disrupts sphingolipid metabolism by reducing pro-survival sphingosine-1-phosphate (S1P) levels, leading to increased ceramide accumulation, which promotes apoptosis. In HCT116 colon cancer cells, SK1-I induces TP53-dependent CASP3 cleavage (0–20 µM; 12 hours), demonstrating its role in apoptosis regulation . Researchers should validate SPHK1 inhibition using S1P quantification and correlate results with apoptosis markers (e.g., cleaved CASP3) .

Q. What are the critical considerations for preparing stock solutions of this compound to ensure stability and bioactivity in cellular assays?

this compound is highly soluble in DMSO (250 mg/mL, 796.53 mM) but has limited aqueous solubility. Recommended protocols include:

  • Preparing stock solutions in DMSO at 10–20 mM concentrations.
  • Storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
  • Using molarity calculators to ensure accurate dilutions for in vitro assays . Avoid direct water reconstitution unless validated for specific applications.

Q. How does TP53 status influence the cellular response to this compound treatment, and what methodological approaches are recommended to account for this variable?

SK1-I exhibits TP53-dependent cytotoxicity, as shown in HCT116 cells (wild-type TP53 vs. TP53-null lines). At 0–10 µM, SK1-I reduces proliferation in TP53-functional cells but shows attenuated effects in TP53-deficient models . To control for this:

  • Use isogenic cell lines differing only in TP53 status.
  • Include TP53 activation/knockdown experiments.
  • Monitor TP53 downstream targets (e.g., p21) alongside apoptosis assays .

Advanced Research Questions

Q. How can researchers design dose-response experiments to differentiate between on-target SPHK1 inhibition and off-target effects of this compound?

  • Control strategies : Compare SK1-I with SPHK1 genetic knockdown (siRNA/CRISPR) or other SPHK1 inhibitors (e.g., SK1-IN-1).
  • Off-target profiling : Screen against kinases (e.g., PKCδ, AKT1) using kinase activity assays .
  • Rescue experiments : Supplement with S1P (10–100 nM) to reverse SPHK1 inhibition effects .

Q. What analytical strategies are recommended for resolving contradictions between in vitro anti-proliferative effects and in vivo tumor regression data observed with this compound?

Contradictions may arise due to:

  • Pharmacokinetic variability : Measure plasma/tissue drug levels via LC-MS to confirm bioavailability .
  • Microenvironmental factors : Assess tumor hypoxia and stromal interactions using 3D co-culture models.
  • Immune modulation : Evaluate SK1-I effects on immune cell infiltration in syngeneic models .

Q. What advanced molecular techniques are essential for validating SPHK1 pathway modulation in this compound-treated animal models?

  • Lipidomics : Quantify sphingolipid metabolites (ceramide, S1P) in tumor tissues .
  • Autophagy flux assays : Monitor LC3-II/LC3-I ratios and p62 degradation via immunoblotting .
  • In vivo imaging : Use intravital microscopy to track apoptosis in real-time .

Q. How should researchers optimize combinatorial treatment protocols involving this compound and chemotherapeutic agents while avoiding synergistic toxicity?

  • Sequential dosing : Administer SK1-I 24 hours before chemotherapy to pre-sensitize tumors .
  • Toxicity screens : Use organoid models to assess hepatotoxicity and nephrotoxicity.
  • Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) across multiple ratios .

Data Analysis and Reporting

Q. What statistical approaches are most appropriate for analyzing time-course data in this compound-mediated autophagy studies?

  • Repeated-measures ANOVA : For longitudinal autophagy marker quantification (e.g., LC3 puncta counts).
  • Survival analysis : Kaplan-Meier curves for cell viability/proliferation assays .
  • Multivariate regression : To model interactions between autophagy and apoptosis pathways .

Q. How can researchers effectively integrate multi-omics datasets to characterize the pleiotropic effects of this compound beyond SPHK1 inhibition?

  • Transcriptomics : RNA-seq to identify off-target gene expression changes (e.g., STAT3, CIP2A) .
  • Proteomics : TMT labeling to quantify kinase signaling perturbations.
  • Pathway enrichment : Use tools like GSEA or STRING to map cross-omics interactions .

Q. What validation criteria should be established when correlating in vitro IC50 values with in vivo efficacy metrics for this compound?

  • Pharmacodynamic concordance : Ensure in vitro IC50 (e.g., 10 µM in HCT116 cells) aligns with achievable plasma concentrations in vivo .
  • Metabolite stability : Test SK1-I degradation products via mass spectrometry.
  • Tumor penetration : Use MALDI imaging to map drug distribution in xenograft sections .

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